molecular formula C13H14Cl2N4O B2514463 5,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide CAS No. 2094342-80-8

5,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide

Cat. No.: B2514463
CAS No.: 2094342-80-8
M. Wt: 313.18
InChI Key: DGSPENYBCLDIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide is a complex organic compound characterized by its multiple functional groups, including chloro, methyl, pyridine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of chloro and methyl groups. One common synthetic route includes the reaction of 2-methylpyridine-3-carboxamide with chlorinating agents under controlled conditions to introduce the chloro groups at the 5 and 6 positions. Subsequent reactions with dimethylated pyrazole derivatives can introduce the pyrazole moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the pyridine ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the pyridine ring.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of pyridine N-oxide derivatives.

  • Reduction: Formation of reduced pyridine derivatives.

  • Substitution: Formation of substituted pyridine derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 3,4-Dichloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]aniline

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Uniqueness: 5,6-Dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

5,6-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O/c1-7-10(4-11(14)12(15)18-7)13(20)16-5-9-6-17-19(3)8(9)2/h4,6H,5H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSPENYBCLDIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=CC(=C(N=C2C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.